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A deep dive into the accumulation of the opine strombine reveals significant variations across

different species of marine molluscs, primarily influenced by their metabolic strategies for

coping with anaerobic conditions. This guide provides a comparative analysis of strombine
levels in bivalves, gastropods, and cephalopods, supported by experimental data and detailed

methodologies for its quantification.

Strombine, an opine formed from the reductive condensation of pyruvate and glycine, plays a

crucial role in the anaerobic metabolism of many marine invertebrates. It serves as a temporary

sink for glycolytic end products, allowing for the regeneration of NAD+ and the sustained

production of ATP when oxygen is scarce. The accumulation of strombine and other opines,

such as alanopine and octopine, varies considerably among species, reflecting their different

physiological adaptations to hypoxic and anoxic environments.

Quantitative Comparison of Opine Accumulation
The following table summarizes the quantitative data on strombine and other major opines

accumulated in various marine mollusc species under different physiological conditions.

Concentrations are expressed in micromoles per gram of wet tissue weight (μmol/g wet wt).
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Signaling Pathways and Experimental Workflows
The biosynthesis of strombine is catalyzed by the enzyme strombine dehydrogenase, which

is regulated by various signaling pathways in response to cellular energy status and oxygen

availability.
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Strombine biosynthesis pathway.

Under hypoxic conditions, the hypoxia-inducible factor 1 (HIF-1) signaling pathway is a key

regulator of metabolic adaptation, including the potential upregulation of genes encoding for

opine dehydrogenases.
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HIF-1 regulation of strombine dehydrogenase.
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The quantification of strombine in biological tissues typically involves extraction followed by

analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic

Resonance (NMR) spectroscopy.

1. Tissue Sample Collection
(e.g., adductor muscle, foot)

2. Homogenization
(in perchloric acid or methanol/chloroform/water)

3. Centrifugation
to separate supernatant

4. Neutralization
(if using perchloric acid)

5. Analysis

HPLC-UV/FLD 1H-NMR Spectroscopy

Click to download full resolution via product page

General experimental workflow for strombine quantification.

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for Opine Quantification
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This protocol is adapted from established methods for the analysis of opines in marine

invertebrate tissues.

1. Sample Preparation and Extraction:

Excise tissue samples (e.g., adductor muscle, foot muscle) and immediately freeze in liquid

nitrogen to halt metabolic activity.

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

Homogenize the powdered tissue in 2 volumes of ice-cold 0.6 M perchloric acid.

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

Neutralize the resulting supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.

Centrifuge again to remove the precipitated potassium perchlorate.

Filter the final supernatant through a 0.22 μm syringe filter before HPLC analysis.

2. HPLC Analysis:

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically

used.

Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium

phosphate (pH 7.0) with a small percentage of an organic modifier like methanol or

acetonitrile is common.

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

Detection:

UV Detection: Opines can be detected by their absorbance in the low UV range (e.g., 195-

210 nm).

Fluorescence Detection (with derivatization): For increased sensitivity and specificity, pre-

or post-column derivatization with a fluorescent agent like o-phthaldialdehyde (OPA) can
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be employed.

Quantification: Create a standard curve using known concentrations of strombine and other

opines of interest to quantify their concentrations in the tissue extracts.

1H-Nuclear Magnetic Resonance (NMR) Spectroscopy
for Opine Quantification
This protocol provides a general guideline for the analysis of opines using 1H-NMR.

1. Sample Preparation and Extraction:

Follow the same tissue collection and grinding procedure as for HPLC.

For extraction, use a methanol/chloroform/water (2:1:0.8 v/v/v) extraction method to separate

polar and non-polar metabolites.

Homogenize the powdered tissue in the cold solvent mixture.

After centrifugation, collect the upper aqueous (polar) phase containing the opines.

Lyophilize the aqueous phase to remove the solvents.

2. NMR Sample Preparation:

Reconstitute the dried extract in a known volume of D2O-based buffer (e.g., phosphate

buffer, pH 7.0) containing a known concentration of an internal standard (e.g.,

trimethylsilylpropanoic acid - TSP).

Transfer the sample to a 5 mm NMR tube.

3. 1H-NMR Analysis:

Acquire 1D 1H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Use a water suppression pulse sequence (e.g., presaturation) to attenuate the large water

signal.
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Identification: Identify the characteristic resonances of strombine and other opines based on

their chemical shifts and coupling patterns, which can be confirmed using 2D NMR

techniques (e.g., COSY, HSQC) on standard compounds.

Quantification: Integrate the area of a well-resolved strombine peak and compare it to the

integral of the known concentration of the internal standard (TSP) to calculate the strombine
concentration in the original tissue sample. The number of protons giving rise to each signal

must be taken into account in the calculation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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